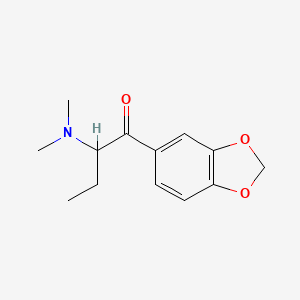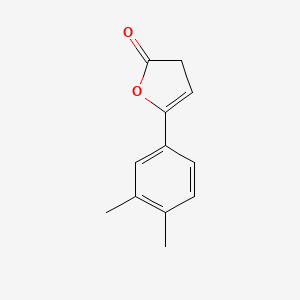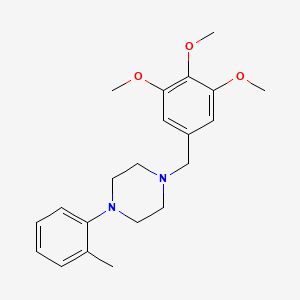![molecular formula C32H44O8Rh2 B1660689 Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] CAS No. 819050-89-0](/img/structure/B1660689.png)
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is a compound with the molecular formula C32H44O8Rh2 . It is also known by other names such as Rh2(esp)2 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);; . The Canonical SMILES string is CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)[Rh][Rh] . Chemical Reactions Analysis
This compound is used as a catalyst for oxidative C−H amination of urea and guanidine-derived substrates to yield corresponding heterocyclic products .Physical and Chemical Properties Analysis
The molecular weight of the compound is 762.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 12 . The exact mass and monoisotopic mass of the compound are both 762.11461 g/mol .作用機序
Target of Action
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] primarily targets C-H bonds . The compound acts as an efficient catalyst for C-H activation .
Mode of Action
The compound interacts with its targets through a process known as oxidative C-H amination . This process involves the conversion of C-H bonds into C-N bonds, a key step in the synthesis of many organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amination of urea and guanidine-derived substrates . The compound acts as a catalyst to facilitate the conversion of these substrates into corresponding heterocyclic products .
Result of Action
The result of the compound’s action is the efficient production of heterocyclic products from urea and guanidine-derived substrates . These products are important in various fields, including medicinal chemistry and materials science.
将来の方向性
生化学分析
Biochemical Properties
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] plays a crucial role in biochemical reactions as an efficient and selective catalyst for C-H amination. It interacts with various enzymes and proteins, facilitating oxidative C-H amination of urea and guanidine-derived substrates to yield corresponding heterocyclic products . The nature of these interactions involves the activation of C-H bonds, which are typically inert, making this compound a valuable tool in synthetic organic chemistry.
Cellular Effects
The effects of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the formation of reactive intermediates, which may interact with cellular components, thereby affecting various cellular functions . These interactions can result in changes in cell proliferation, differentiation, and apoptosis, depending on the cellular context and concentration of the compound.
Molecular Mechanism
At the molecular level, Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] exerts its effects through binding interactions with biomolecules. It acts as a catalyst for enzyme-mediated reactions, facilitating the activation of C-H bonds and subsequent formation of new chemical bonds . This process involves the coordination of the rhodium center with the substrate, leading to the formation of reactive intermediates that drive the desired biochemical transformations. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert conditions but may degrade in the presence of air or moisture . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] vary with different dosages in animal models. At low doses, the compound may exhibit beneficial catalytic activity without significant toxicity. At higher doses, toxic or adverse effects may be observed, including oxidative stress, inflammation, and tissue damage . Threshold effects have been identified, highlighting the importance of dose optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is involved in various metabolic pathways, primarily through its role as a catalyst in oxidative C-H amination reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . The compound’s catalytic activity can lead to the formation of new metabolites, which may have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells or passively diffuse across cell membranes, depending on its physicochemical properties . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its catalytic activity.
Subcellular Localization
The subcellular localization of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . Its localization can influence its catalytic efficiency and interactions with cellular components, ultimately affecting its biochemical and cellular effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] can be achieved through a multistep process involving the reaction of rhodium with tetramethyl-1,3-benzenedipropionic acid.", "Starting Materials": [ "Rhodium", "Tetramethyl-1,3-benzenedipropionic acid" ], "Reaction": [ "The first step involves the preparation of rhodium(III) chloride by reacting rhodium with hydrochloric acid.", "Rhodium(III) chloride is then reacted with tetramethyl-1,3-benzenedipropionic acid to form the corresponding rhodium complex.", "The rhodium complex is then treated with a reducing agent, such as sodium borohydride, to form Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)].", "The final product can be purified through recrystallization or column chromatography." ] } | |
CAS番号 |
819050-89-0 |
分子式 |
C32H44O8Rh2 |
分子量 |
762.5 g/mol |
IUPAC名 |
3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);; |
InChIキー |
OBMUTUNJWNQIAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh] |
正規SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)


![3-Azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaen-12-one](/img/structure/B1660612.png)
![ethyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B1660614.png)






![1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride](/img/structure/B1660627.png)


